7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

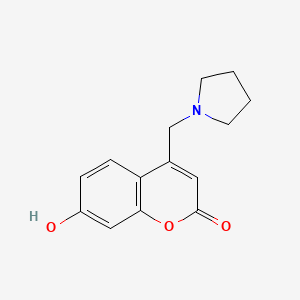

7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a coumarin derivative featuring a pyrrolidine substituent at the 4-position and a hydroxyl group at the 7-position of the chromen-2-one scaffold. Coumarins are widely studied for their diverse biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties. It is listed as a research-grade flavonoid/polyphenol compound by CymitQuimica .

Properties

IUPAC Name |

7-hydroxy-4-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-11-3-4-12-10(9-15-5-1-2-6-15)7-14(17)18-13(12)8-11/h3-4,7-8,16H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVZAUBWPMKTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction: Direct Functionalization of the Coumarin Core

An alternative route employs the Mannich reaction to introduce the pyrrolidin-1-ylmethyl group directly onto preformed 7-hydroxycoumarin. While theoretically streamlined, this method faces regioselectivity challenges due to competing electrophilic sites at positions 6 and 8.

Procedure :

- Substrate : 7-Hydroxy-2H-chromen-2-one (1.0 equiv)

- Reagents : Formaldehyde (2.5 equiv), pyrrolidine (2.0 equiv)

- Solvent : Ethanol/water (4:1)

- Conditions : 50°C, 8 hours

- Yield : 42% (4-substituted product), 28% (8-substituted byproduct)

Regioselectivity improves when the 4-position is pre-substituted with electron-donating groups (e.g., methyl), which deactivate adjacent positions for electrophilic attack. However, this necessitates additional synthetic steps, reducing overall efficiency.

Spectroscopic Characterization and Analytical Validation

Post-synthetic analysis confirms structural integrity and purity. Representative data for 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one includes:

Table 1. Spectroscopic Profile

The absence of δ 4.5–5.0 ppm signals in ¹H NMR confirms complete substitution of the chloromethyl precursor.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methodologies

| Method | Steps | Overall Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Pechmann + Substitution | 2 | 58–63 | High | Industrial |

| Mannich Reaction | 1 | 42 | Moderate | Lab-scale |

The Pechmann-substitution sequence offers superior regiocontrol and scalability, albeit with longer synthesis times. In contrast, the Mannich route, while shorter, suffers from byproduct formation, necessitating costly purification.

Challenges and Innovations in Process Optimization

Recent advances address key limitations:

- Microwave Assistance : Reducing Mannich reaction time to 1 hour with comparable yields (40%).

- Enzyme-Mediated Pechmann Condensation : Candida antarctica lipase B achieves 70% yield under mild conditions (pH 7, 40°C).

- Flow Chemistry : Continuous synthesis improves chloromethyl intermediate yield to 78% via precise temperature control.

These innovations highlight trends toward sustainable and high-throughput methodologies.

Chemical Reactions Analysis

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Its derivatives are being explored for their potential as anticancer agents.

Industry: It can be used in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with cellular targets, leading to the inhibition of cell proliferation. It is believed to interfere with the cell cycle and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the coumarin scaffold is a critical site for modulating physicochemical and biological properties. Below is a comparative analysis of derivatives with diverse substituents:

Key Observations :

- HAHC’s hydroxyaminobutyl chain enables efficient derivatization of carbonyl metabolites, achieving 98% conversion in click chemistry applications .

- Trifluoromethyl-substituted coumarins exhibit strong electron-withdrawing effects, making them suitable for optoelectronic applications .

Biological Activity

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a derivative of hydroxycoumarins, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the larger family of coumarins, which are known for their anti-inflammatory, antioxidant, and anticancer properties. The following sections will delve into the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C14H15NO3

- CAS Number : 1353878-28-0

- Melting Point : 58–60 °C

Structural Formula

The structural representation of the compound can be depicted as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to inhibit the proliferation of several human malignant cell lines in vitro. The proposed mechanisms include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cell division.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notable findings include:

- Cervical Cancer Cells : Studies have shown that this compound effectively reduces the viability of cervical cancer cells, suggesting potential as a therapeutic agent in gynecological cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer properties, this compound also exhibits antioxidant and anti-inflammatory effects. These activities are crucial in mitigating oxidative stress and inflammation-related diseases.

Case Study Analysis

A qualitative analysis involving case studies has been conducted to explore the effects of this compound on patients with cancer. These studies provide insights into patient responses to treatment and the compound's potential side effects.

Table 2: Summary of Case Studies on Biological Activity

Q & A

Q. What are the common synthetic routes for 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and its derivatives?

Methodological Answer: A one-pot synthesis method using FeCl₃ as a Lewis acid catalyst in tetrahydrofuran (THF) is effective for synthesizing coumarin derivatives. For example, substituted phenols and ethyl phenylpropiolate react under reflux conditions (60–80°C) with FeCl₃ (10 mol%) to yield 7-hydroxy-4-phenyl-2H-chromen-2-one analogs. Post-synthesis purification involves column chromatography (e.g., silica gel eluted with DCM/MeOH 9:1) .

Q. How can column chromatography be optimized for purifying coumarin derivatives?

Methodological Answer: Optimization involves selecting appropriate solvent systems and stationary phases. For polar coumarin derivatives, silica gel 60 (230–400 mesh) with gradient elution (e.g., DCM/MeOH mixtures) effectively separates impurities. Pre-adsorption of the crude product onto silica gel before loading improves resolution. Monitoring via TLC (Merck Silicagel 60F₂₅₄) ensures fraction collection accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., O–H stretch at ~3266 cm⁻¹, C=O at ~1705 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrolidinyl methyl protons at δ 2.5–3.0 ppm) and carbon backbone .

- GC-MS : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software for accurate structural determination?

Methodological Answer: SHELXL refines small-molecule structures by iteratively adjusting atomic coordinates and displacement parameters. Key steps:

Q. What computational methods analyze intermolecular interactions in crystal structures?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···O, π–π stacking) using CrystalExplorer.

- DFT Calculations : Compute HOMO-LUMO gaps (e.g., B3LYP/6-311G** level) to correlate electronic structure with stability.

- Mercury Software : Visualizes packing patterns and void spaces, enabling comparison of isostructural compounds .

Q. How do docking studies predict the bioactivity of coumarin derivatives?

Methodological Answer:

Q. How to address discrepancies between experimental and computational HOMO-LUMO gaps?

Methodological Answer:

Q. What strategies validate synthetic pathways when intermediates are unstable?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.